3-ethyl-6-methyl-2-{[(2-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidin-7-yl)methyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-ethyl-6-methyl-2-{[(2-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidin-7-yl)methyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines elements of thieno[2,3-d]pyrimidine and pyrazolo[1,5-a]pyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-6-methyl-2-{[(2-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidin-7-yl)methyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactionsKey steps include cyclization reactions, sulfonation, and methylation under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product. The use of automated reactors and continuous flow chemistry can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-6-methyl-2-{[(2-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidin-7-yl)methyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the thieno[2,3-d]pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-ethyl-6-methyl-2-{[(2-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidin-7-yl)methyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its ability to modulate biological pathways.
Mechanism of Action
The mechanism of action of 3-ethyl-6-methyl-2-{[(2-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidin-7-yl)methyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share the thieno[2,3-d]pyrimidine core and exhibit similar electronic properties.
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds have the pyrazolo[1,5-a]pyrimidine moiety and are studied for their biological activities.
Uniqueness
3-ethyl-6-methyl-2-{[(2-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidin-7-yl)methyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one is unique due to its combined structure of thieno[2,3-d]pyrimidine and pyrazolo[1,5-a]pyrimidine. This dual structure allows it to exhibit a broader range of biological activities and electronic properties compared to its individual components .
Properties
Molecular Formula |
C17H17N5O2S2 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
3-ethyl-6-methyl-2-[(2-methyl-5-oxo-4H-pyrazolo[1,5-a]pyrimidin-7-yl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H17N5O2S2/c1-4-21-16(24)12-6-10(3)26-15(12)19-17(21)25-8-11-7-14(23)18-13-5-9(2)20-22(11)13/h5-7H,4,8H2,1-3H3,(H,18,23) |
InChI Key |
NSOQZQLRFGEBAC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC3=CC(=O)NC4=CC(=NN34)C)SC(=C2)C |
Origin of Product |
United States |
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